![molecular formula C21H21NO2 B2852185 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 827342-55-2](/img/structure/B2852185.png)
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (TMPQ) is an organic compound belonging to the pyrroloquinoline family of compounds. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications. TMPQ has been studied for its potential use in drug design, as a precursor to pharmaceuticals, and as a potential therapeutic agent.
Applications De Recherche Scientifique
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential use in drug design, as a precursor to pharmaceuticals, and as a potential therapeutic agent. In particular, it has been studied for its ability to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its ability to act as an antioxidant and protect cells from oxidative damage. In addition, this compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.
Mécanisme D'action
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is believed to act by inhibiting the activity of enzymes involved in the metabolism of glucose, such as hexokinase and glucose-6-phosphatase. It is thought to inhibit the activity of these enzymes by binding to them and preventing them from catalyzing the conversion of glucose to other molecules. In addition, this compound is believed to act as an antioxidant, preventing the formation of free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases. It has been found to have anti-diabetic effects, including the ability to reduce blood glucose levels and improve insulin sensitivity. In addition, this compound has been shown to have anti-cancer effects, including the ability to inhibit the growth of certain types of cancer cells. Finally, this compound has been shown to have neuroprotective effects, including the ability to reduce the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in laboratory experiments has several advantages. It is relatively inexpensive, has a high yield when synthesized, and is easy to store. In addition, it is a relatively stable compound and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, its solubility in organic solvents can vary depending on the solvent used.
Orientations Futures
The potential therapeutic applications of 4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are still being explored. Future research could focus on the development of new therapeutic agents based on this compound, as well as the investigation of its potential use in the treatment of other diseases. In addition, further research could focus on the mechanisms of action of this compound and its potential to act as an antioxidant. Finally, further research could focus on the optimization of the synthesis of this compound, as well as the development of new methods for its synthesis.
Méthodes De Synthèse
4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be synthesized by a variety of methods, including the reaction of 1,2-dichloro-4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (DCPQ) with sodium hydroxide. This reaction yields this compound in a high yield and can be performed in a short time. Other methods include the reaction of DCPQ with a base such as potassium hydroxide, or the reaction of DCPQ with an amine.
Propriétés
IUPAC Name |
6,9,11,11-tetramethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-10-15-17-16(11-13)21(4,14-8-6-5-7-9-14)12-20(2,3)22(17)19(24)18(15)23/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIPEPWSMVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
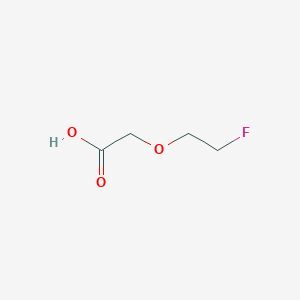

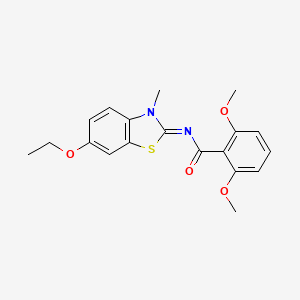
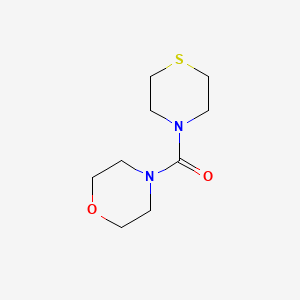
![N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852111.png)
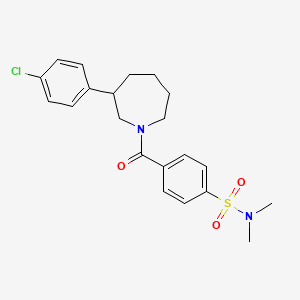
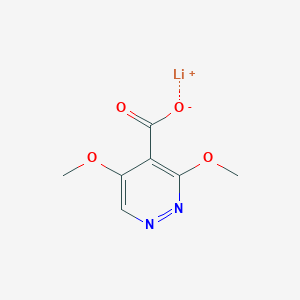
![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)


![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)
